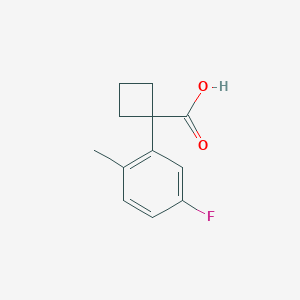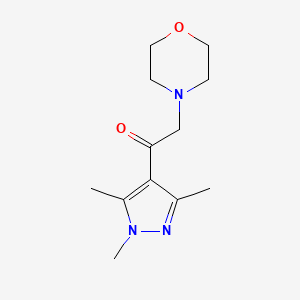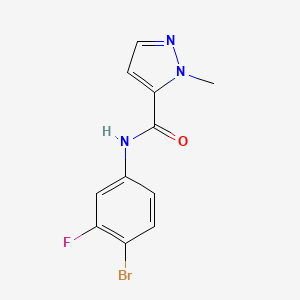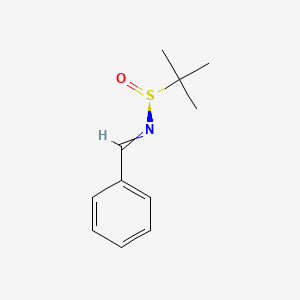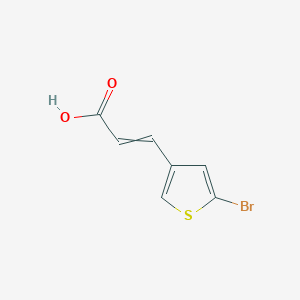
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2,6-dichlorophenyl group
Métodos De Preparación
The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid can be achieved through several methods. One common synthetic route involves the reaction of cyclopentanone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group. This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorophenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-Phenylcyclopentanecarboxylic Acid: This compound lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Cyclopentanecarboxylic Acid: The absence of the phenyl and dichlorophenyl groups makes this compound less complex and with different reactivity.
2,6-Dichlorobenzoic Acid: This compound has a similar dichlorophenyl group but lacks the cyclopentane ring, leading to different applications and properties.
Propiedades
Fórmula molecular |
C12H12Cl2O2 |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |
Clave InChI |
UBLZDOXMNDTCMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
